4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile
Description
Properties
IUPAC Name |
4-methyl-2-oxo-1H-quinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c1-7-8-4-2-3-5-10(8)13-11(14)9(7)6-12/h2-5H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWOEPJJGKULBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC2=CC=CC=C12)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701227147 | |
| Record name | 1,2-Dihydro-4-methyl-2-oxo-3-quinolinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701227147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28448-12-6 | |
| Record name | 1,2-Dihydro-4-methyl-2-oxo-3-quinolinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28448-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dihydro-4-methyl-2-oxo-3-quinolinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701227147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile involves the cyclization of appropriate precursors under specific conditions. For instance, the alkaline hydrolysis of the ethyl ester of 4-(cyanoethoxycarbonylmethyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid leads to the formation of this compound . This reaction is accompanied by decarboxylation with the loss of two molecules of carbon dioxide.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar cyclization reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are often used due to their ability to dissolve the reactants and facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming 4-methyl-2-hydroxy-1,2-dihydroquinoline-3-carbonitrile.
Substitution: The carbonitrile group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different pharmacological activities .
Scientific Research Applications
Antimicrobial Activity
The derivatives of 4-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile have shown significant antimicrobial properties. Research indicates that compounds within this class can inhibit bacterial DNA gyrase, which is crucial for bacterial DNA replication. This mechanism underpins their potential as effective antibiotics against various bacterial strains.
Case Study:
A study examined the antibacterial activity of several derivatives of 4-hydroxyquinoline-3-carboxylic acid, demonstrating that modifications to the quinoline structure enhanced their efficacy against resistant bacterial strains. The presence of a sulfur atom in the structure was linked to increased antibacterial activity, suggesting that similar modifications could be beneficial for this compound derivatives .
Anticancer Properties
This compound has been investigated for its anticancer properties. Compounds in this category have shown the ability to inhibit the c-Myc/Max/DNA complex formation, which is pivotal in cancer cell proliferation.
Data Table: Anticancer Activity of Quinoline Derivatives
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 5.0 | Inhibition of c-Myc/Max |
| Compound B | 10.0 | Induction of apoptosis |
| This compound | TBD | TBD |
Note: TBD indicates that further studies are needed to determine specific IC50 values and mechanisms for this compound.
Neuroprotective Effects
Research has also highlighted the neuroprotective effects of 4-methyl-2-oxo-1,2-dihydroquinoline derivatives. These compounds may play a role in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Study:
A study focusing on the neuroprotective properties of quinoline derivatives found that certain modifications could enhance their ability to prevent neuronal cell death induced by oxidative stress . This suggests a promising avenue for developing treatments for neurodegenerative conditions.
CB2 Receptor Modulation
Recent studies have explored the potential of 4-methyl-2-oxo-1,2-dihydroquinoline derivatives as selective ligands for the cannabinoid receptor type 2 (CB2). These compounds may offer therapeutic benefits in managing pain and inflammation due to their ability to modulate cannabinoid receptor activity.
Data Table: CB2 Receptor Affinity
| Compound | Ki (nM) | Selectivity |
|---|---|---|
| Compound C | 200 | Moderate |
| Compound D | 119 | High |
| This compound | TBD | TBD |
Synthesis and Structural Modifications
The synthesis of 4-methyl-2-oxo-1,2-dihydroquinoline derivatives often involves various chemical reactions including alkylation and cyclization processes. Structural modifications can significantly influence their biological activity.
Synthesis Overview:
The synthesis typically involves starting materials such as substituted anilines and carbonyl compounds under specific reaction conditions (e.g., temperature, solvent choice). These modifications can enhance solubility and bioavailability, which are critical for pharmacological efficacy .
Mechanism of Action
The mechanism of action of 4-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, as a potential diuretic agent, it may interact with renal receptors and enzymes involved in the regulation of urinary function . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and synthetic differences between 4-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile and analogous compounds:
Key Research Findings
Substituent Effects on Reactivity and Solubility The 3-cyano group in this compound enhances electrophilicity at position 3, facilitating nucleophilic substitutions. In contrast, 3,3-dicarbonitrile derivatives (e.g., compound 8b and 8f) exhibit reduced solubility due to increased molecular planarity and π-stacking . Hydroxy and amino substituents (e.g., 6l and 6g) improve aqueous solubility via hydrogen bonding, as evidenced by their crystallization from ethanol/water mixtures .
Synthetic Efficiency Microwave synthesis of this compound achieves >90% yield in 5 minutes , whereas traditional reflux methods for similar compounds (e.g., 6a–6o) require 15–120 minutes for 55–98% yields .
Biological and Electronic Properties
- Pyridine analogs (e.g., 6-(4-methoxyphenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile) exhibit redshifted UV-Vis absorption due to extended conjugation, suggesting utility in optoelectronics .
- Benzodioxole-fused derivatives display higher logP values (~3.5) compared to the parent compound (~2.8), correlating with improved membrane permeability .
Analytical and Crystallographic Insights
- Mass Spectrometry : Dicarbonitrile derivatives (e.g., 8b and 8f) show distinct [M+H]+ peaks at m/z 318 and 334, respectively, confirming their molecular formulas .
- X-ray Crystallography: SHELX software has been widely used to resolve crystal structures of related dihydroquinolines, revealing planar quinoline cores and intermolecular hydrogen bonding in hydroxy-substituted analogs .
Biological Activity
4-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile is a heterocyclic compound with significant potential in pharmacology due to its diverse biological activities. This compound is characterized by a quinoline core, featuring a methyl group at the 4-position, an oxo group at the 2-position, and a carbonitrile group at the 3-position. Its structure allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry and drug development.
The biological activity of this compound primarily involves its interaction with key enzymes and biological pathways:
- Inhibition of DNA Gyrase : This compound has been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. By binding to the active site of this enzyme, it prevents the duplication of bacterial DNA, leading to bacterial growth inhibition.
- Antimicrobial Properties : Several studies have reported its antimicrobial effects against various pathogens. The mechanism involves disrupting cellular processes critical for bacterial survival .
- Anti-inflammatory Activity : Research indicates that this compound exhibits anti-inflammatory properties, potentially through the modulation of inflammatory cytokines and pathways.
Biological Activities
The following table summarizes the key biological activities associated with this compound:
Case Studies and Research Findings
Research has highlighted various aspects of the biological activity of this compound:
- Antimicrobial Studies : A study demonstrated that derivatives of this compound showed significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated potent effects comparable to standard antibiotics .
- Anti-HBV Activity : Molecular docking simulations have predicted that 4-Methyl-2-oxo-1,2-dihydroquinoline derivatives can act as potent inhibitors of Hepatitis B Virus replication. Experimental validation confirmed that these compounds inhibited HBV at concentrations as low as 10 µM .
- Antitumor Potential : In vitro assays revealed that this compound could inhibit the proliferation of cancer cell lines, suggesting its potential as an anticancer agent. Further studies are needed to elucidate the specific pathways involved.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent:
- Absorption and Distribution : The compound's lipophilicity allows for effective absorption in biological systems.
- Metabolism : Preliminary studies suggest that it undergoes metabolic transformations that may affect its efficacy and safety profile.
Q & A
Q. What are the key synthetic routes for preparing 4-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via nucleophilic substitution reactions starting from 1-R-4-chloro-3-ethoxycarbonyl-2-oxo-1,2-dihydroquinolines. The high reactivity of the chlorine atom allows substitution with methyl groups under controlled conditions. For example, using methylating agents in polar aprotic solvents (e.g., DMF) at 60–80°C yields the target compound. Reaction time (typically 6–12 hours) and stoichiometric ratios (1:1.2 for methylating agent) are critical to minimize byproducts like dihydroquinoline-3,3-dicarbonitriles . Characterization via -NMR (e.g., δ 2.35 ppm for methyl protons) and mass spectrometry (e.g., [M+H] at m/z 201) is essential to confirm purity .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer: A combination of -NMR, -NMR, and mass spectrometry is recommended. Key NMR signals include:
- -NMR: Methyl group at δ 2.3–2.5 ppm, aromatic protons at δ 7.2–8.1 ppm (split into multiplets due to quinoline ring substitution) .
- -NMR: Carbonitrile carbon at δ 115–120 ppm, carbonyl (C=O) at δ 165–170 ppm .
High-resolution mass spectrometry (HRMS) with <2 ppm error confirms molecular formula (CHNO). X-ray crystallography (if crystals are obtainable) provides definitive structural validation, as seen in related analogs with bond angles (e.g., C–N–C = 117.5°) and torsion angles .
Q. How do solubility and stability of this compound affect experimental design?
Methodological Answer: The compound is sparingly soluble in water but dissolves in DMSO, DMF, or methanol. For in vitro assays, prepare stock solutions in DMSO (10–50 mM) and dilute in aqueous buffers (<1% DMSO to avoid cytotoxicity). Stability studies (HPLC monitoring) show degradation <5% over 24 hours at 4°C in neutral pH. Avoid prolonged exposure to light or acidic/basic conditions, which may hydrolyze the carbonitrile group .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict the biological activity of this compound?
Methodological Answer: Molecular docking using software like AutoDock Vina or Schrödinger Suite can predict binding affinities to target proteins (e.g., kinases or inflammatory mediators). Optimize the ligand structure with density functional theory (DFT) at the B3LYP/6-31G* level to refine charge distribution. For example, docking studies on analogs revealed hydrogen bonding between the carbonyl group and Thr87 of COX-2, correlating with anti-inflammatory activity. Validate predictions with in vitro enzyme inhibition assays (IC determination) .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?
Methodological Answer: Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability). Address this by:
- Conducting ADMET profiling: Measure logP (octanol-water partition coefficient) to assess membrane permeability. A logP >3 suggests limited aqueous solubility, necessitating formulation adjustments (e.g., nanoemulsions) .
- Performing metabolite identification via LC-MS/MS to detect rapid hepatic clearance of the parent compound .
- Using pharmacodynamic markers (e.g., cytokine levels in serum) to confirm target engagement in vivo .
Q. How does substituent variation on the quinoline ring influence bioactivity?
Methodological Answer: Systematic SAR studies show that electron-withdrawing groups (e.g., -CN, -NO) at position 3 enhance kinase inhibition, while bulky substituents at position 4 reduce cellular uptake. For example, replacing the methyl group with a thiophene ring (as in 8-methyl-2-oxo-4-(thiophen-2-yl)-hexahydroquinoline-3-carbonitrile) improved cardiotonic activity by 40% due to enhanced π-stacking with cardiac ion channels. Synthesize analogs via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, followed by bioactivity screening .
Q. What crystallographic data are available for structural analogs, and how can they guide co-crystallization experiments?
Methodological Answer: Crystal structures of analogs (e.g., CCDC 899213 for 4-(4-methoxyphenyl)-2-oxo-tetrahydrobenzoquinoline-3-carbonitrile) reveal planar quinoline rings and intermolecular hydrogen bonds (N–H⋯O=C) that stabilize the lattice. Use these data to design co-crystallization trials with target proteins. For example, soak crystals of human serum albumin (HSA) in 1 mM compound solution (pH 7.4) and collect X-ray diffraction data at 1.8–2.0 Å resolution to identify binding pockets .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s metabolic stability?
Methodological Answer: Discrepancies may stem from assay conditions (e.g., microsomal vs. hepatocyte models). Standardize protocols:
- Use pooled human liver microsomes (0.5 mg/mL) with NADPH (1 mM) and monitor parent compound depletion over 60 minutes via LC-MS.
- Compare intrinsic clearance (CL) values: CL <10 μL/min/mg suggests high stability. If CL varies >30% between studies, check for CYP450 isoform-specific inhibition (e.g., CYP3A4 vs. CYP2D6) using selective inhibitors like ketoconazole .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
